Cas no 1350478-98-6 (N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine)

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
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- N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine, N-methyl-5-(3-pyridinyl)-
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- MDL: MFCD20731203
- インチ: 1S/C9H10N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H2,10,12,13)
- InChIKey: LKSAYQMUEBZVCH-UHFFFAOYSA-N
- SMILES: N1C(C2=CC=CN=C2)=CC(NC)=N1
じっけんとくせい
- 密度みつど: 1.253±0.06 g/cm3(Predicted)
- Boiling Point: 460.1±35.0 °C(Predicted)
- 酸度系数(pKa): 2.95±0.10(Predicted)
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96066-10.0g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 10g |
$4236.0 | 2023-06-08 | |
Enamine | EN300-3084368-0.5g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 0.5g |
$768.0 | 2024-05-21 | |
Enamine | EN300-3084368-2.5g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
1PlusChem | 1P019TK5-250mg |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 250mg |
$664.00 | 2023-12-22 | |
1PlusChem | 1P019TK5-1g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 1g |
$1281.00 | 2023-12-22 | |
1PlusChem | 1P019TK5-100mg |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 100mg |
$485.00 | 2023-12-22 | |
Enamine | EN300-3084368-0.25g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 0.25g |
$487.0 | 2024-05-21 | |
Enamine | EN300-3084368-0.1g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 0.1g |
$342.0 | 2024-05-21 | |
Enamine | EN300-3084368-5g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 5g |
$2858.0 | 2023-09-01 | |
Enamine | EN300-3084368-0.05g |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |
1350478-98-6 | 95% | 0.05g |
$229.0 | 2024-05-21 |
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amineに関する追加情報
Introduction to N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine (CAS No. 1350478-98-6)
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1350478-98-6, has garnered attention due to its potential applications in drug development and molecular research. The molecular structure of this compound incorporates a pyrazole core, which is a heterocyclic aromatic ring system, linked to a pyridine moiety and an amine group. These structural features contribute to its versatile reactivity and biological activity, making it a valuable scaffold for medicinal chemists.
The synthesis of N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine involves a series of well-defined chemical transformations that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of the pyrazole ring, followed by the introduction of the pyridine substituent and the amine group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods underscore the compound's compatibility with modern synthetic techniques, facilitating its integration into complex molecular architectures.
Recent research has demonstrated the biological significance of N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine in various pharmacological contexts. Studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a promising candidate for therapeutic intervention. Specifically, its interaction with target proteins has been explored in the context of inflammatory diseases and neurological disorders. The pyridine and pyrazole moieties are particularly noteworthy, as they can modulate binding affinity and selectivity, thereby enhancing drug efficacy.
In addition to its pharmacological potential, N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine has been investigated for its role in chemical biology research. Its structural framework allows for modifications that can be used to develop probes for studying protein-protein interactions and cellular signaling pathways. The compound's ability to serve as a scaffold for derivatization has opened new avenues in understanding complex biological systems. This versatility makes it an indispensable tool for researchers aiming to unravel the mechanisms of disease at a molecular level.
The chemical properties of N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine also make it suitable for applications in material science. Its aromatic nature and ability to form stable complexes with other molecules have been exploited in the design of functional materials. For instance, it has been used in the development of organic semiconductors and catalysts. These applications highlight the compound's broader utility beyond traditional pharmaceuticals, showcasing its importance in interdisciplinary research.
As our understanding of molecular interactions continues to evolve, N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine is poised to play a crucial role in future research endeavors. Ongoing studies are exploring its potential in nanotechnology and green chemistry, where its unique properties can be leveraged to develop sustainable solutions. The compound's adaptability and reactivity make it a cornerstone in the pursuit of innovative scientific advancements.
The regulatory landscape surrounding N-methyl-5-(pyridin-3-y)l]-1H-pyrazol[] is also worth considering. As a key intermediate in drug synthesis, it falls under stringent quality control measures to ensure safety and efficacy. Compliance with international standards is essential for its commercialization and application in clinical settings. This underscores the importance of rigorous testing and validation processes in bringing such compounds from laboratory-scale synthesis to industrial production.
In conclusion, N-methyl[5-(pyridin[]yl)]]-1H-pyrazol[]amine (CAS No. 1350478[]98[]6) represents a fascinating compound with diverse applications across pharmaceuticals, chemical biology, and material science. Its structural features, synthetic accessibility, and biological activity position it as a cornerstone in modern research. As scientific exploration continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of innovation.
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